molecular formula C13H21NO3 B12652847 (Bis(2-hydroxypropyl)amino)-o-cresol CAS No. 93981-17-0

(Bis(2-hydroxypropyl)amino)-o-cresol

Katalognummer: B12652847
CAS-Nummer: 93981-17-0
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GNSQRKVWTFNFIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Bis(2-hydroxypropyl)amino)-o-cresol is an organic compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two hydroxypropyl groups attached to an amino group, which is further connected to an o-cresol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Bis(2-hydroxypropyl)amino)-o-cresol typically involves the reaction of o-cresol with bis(2-hydroxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in substitution reactions, particularly at the aromatic ring, leading to the formation of substituted cresols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted cresols .

Wissenschaftliche Forschungsanwendungen

(Bis(2-hydroxypropyl)amino)-o-cresol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes

Wirkmechanismus

The mechanism of action of (Bis(2-hydroxypropyl)amino)-o-cresol involves its interaction with reactive oxygen species (ROS). The compound can scavenge free radicals, thereby reducing oxidative stress. It also interacts with various enzymes and proteins, modulating their activity and contributing to its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

    (Bis(2-hydroxypropyl)amino)ethylbenzene: Similar in structure but with an ethylbenzene moiety instead of o-cresol.

    (Bis(2-hydroxypropyl)amino)phenol: Contains a phenol group instead of o-cresol.

Uniqueness: (Bis(2-hydroxypropyl)amino)-o-cresol is unique due to its specific combination of hydroxypropyl groups and o-cresol moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

93981-17-0

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

3-[bis(2-hydroxypropyl)amino]-2-methylphenol

InChI

InChI=1S/C13H21NO3/c1-9(15)7-14(8-10(2)16)12-5-4-6-13(17)11(12)3/h4-6,9-10,15-17H,7-8H2,1-3H3

InChI-Schlüssel

GNSQRKVWTFNFIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1O)N(CC(C)O)CC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.